3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

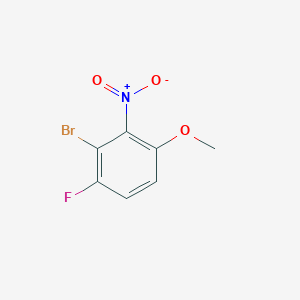

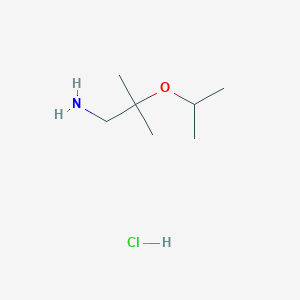

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide (MMPBSA) is a novel sulfonamide compound that has been studied in laboratory settings for its potential applications in scientific research. It is a synthetic compound that is composed of a sulfonamide group attached to a methoxy-substituted benzene ring. MMPBSA is a highly versatile compound that has been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) of this compound against these organisms could provide valuable insights for drug development .

Enzyme Inhibition

In silico studies have explored the interaction of this compound with oxidoreductase enzymes. Docking simulations revealed that the most active derivatives interacted favorably with the enzyme’s binding site through hydrophobic interactions. Understanding these interactions can guide drug design efforts .

Molecular Electrostatic Potential (MEP) Analysis

Surface studies of MEP provide insights into the charged regions of molecular structures. By visualizing electron excess and deficiency, researchers can predict how the compound interacts with biological processes. Investigating the MEP of this compound may reveal its potential targets and mechanisms of action .

Chemical Synthesis and Customization

Beyond its natural occurrence, researchers can synthesize this compound in the lab. Its availability allows for modifications and derivatization, enabling the creation of analogs with enhanced properties. Custom synthesis services can tailor the compound for specific research needs .

Mechanism of Action

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition can disrupt bacterial DNA growth and cell division .

Mode of Action

It’s known that nucleophilic and electrophilic attacks are most likely to occur at sites of positive and negative electrostatic potential, respectively . This could potentially explain the compound’s interaction with its targets.

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides can disrupt the synthesis of folic acid, a crucial component for bacterial growth .

Result of Action

The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .

properties

IUPAC Name |

3-amino-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGULTNWNSDZZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2797482.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)

![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)